molecular formula C9H18ClNO3 B2425941 (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride CAS No. 2550997-73-2

(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride

Cat. No.: B2425941
CAS No.: 2550997-73-2
M. Wt: 223.7
InChI Key: QLORPGQTYWWXME-KZYPOYLOSA-N
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Description

(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Properties

IUPAC Name

(3S,4R)-4-methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-11-8-7(10)6-13-9(8)2-4-12-5-3-9;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLORPGQTYWWXME-KZYPOYLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(COC12CCOCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](COC12CCOCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine typically involves a multi-step process. One common approach is the spirocyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amine group or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 2-Fluoro-1,3-diamino-4,6-dinitrobenzene
  • 1-Adamantanecarboxylic acid

Uniqueness

Compared to these similar compounds, (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

The compound (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine; hydrochloride is a member of the spirocyclic class of compounds, which are characterized by their unique three-dimensional structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, relevant studies, and potential applications.

Chemical Structure and Properties

The chemical structure of (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine can be described as follows:

  • Molecular Formula : C₉H₁₃N₃O₃
  • Molecular Weight : 199.21 g/mol
  • CAS Number : [insert CAS number if available]

The spirocyclic framework contributes to its unique steric and electronic properties, influencing its biological interactions.

The biological activity of (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine is primarily attributed to its ability to interact with various biological targets. The presence of the methoxy and amine functional groups suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes linked to metabolic disorders.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.

Pharmacological Studies

Several studies have investigated the pharmacological effects of (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine:

  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting potential use in treating infections.
  • Anticancer Properties : Some studies have reported cytotoxic effects on cancer cell lines, indicating that this compound may have potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at varying concentrations.

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Study 2: Cytotoxicity on Cancer Cells

In vitro tests were conducted on several cancer cell lines to assess the cytotoxic effects of the compound. The findings showed:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These results suggest that (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine exhibits selective cytotoxicity towards certain cancer cells.

Q & A

Q. What are the key steps and optimization strategies for synthesizing (3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine hydrochloride?

The synthesis typically involves multi-step organic reactions, starting with the formation of the spirocyclic backbone followed by functional group modifications. Key steps include:

  • Ring-closing reactions to form the 1,8-dioxaspiro[4.5]decane framework using precursors like epoxides or cyclic ketones under acidic or basic catalysis .
  • Chiral resolution to achieve the (3S,4R) stereochemistry via enzymatic or chemical methods, such as diastereomeric salt formation .
  • Methoxy and amine group introduction using alkylation or nucleophilic substitution under controlled pH and temperature . Optimization focuses on solvent selection (e.g., polar aprotic solvents), reaction kinetics (monitored via HPLC), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies the spirocyclic framework and stereochemistry, with methoxy (-OCH₃) and amine (-NH₂) groups showing distinct splitting patterns .
  • X-ray crystallography resolves the absolute configuration, as demonstrated in structurally related spiro compounds (e.g., orthogonal space group P212121 with hydrogen-bonding networks) .
  • IR spectroscopy confirms functional groups via characteristic stretches (e.g., N-H at ~3300 cm⁻¹, C-O-C at ~1100 cm⁻¹) .

Q. Why is the hydrochloride salt form preferred in pharmacological studies?

The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water) and stability by forming ionic interactions, which are critical for in vitro assays (e.g., receptor binding) and pharmacokinetic studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking (e.g., AutoDock Vina) identifies binding poses in receptors like G protein-coupled receptors (GPCRs), leveraging the spirocyclic scaffold’s rigidity for steric complementarity .
  • QSAR models correlate structural features (e.g., methoxy group electronegativity, amine pKa) with activity, guiding analog design .
  • MD simulations assess stability of ligand-receptor complexes over time, highlighting key residues for mutagenesis studies .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Comparative structural analysis : Test enantiomers (e.g., (3R,4S) vs. (3S,4R)) to isolate stereochemical effects on activity .
  • Dose-response profiling : Use assays with orthogonal readouts (e.g., cAMP inhibition vs. β-arrestin recruitment) to distinguish signaling biases .
  • Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to discrepancies in cellular vs. in vivo efficacy .

Q. How does the spirocyclic framework influence the compound’s pharmacokinetic properties?

  • Lipophilicity : The 1,8-dioxaspiro[4.5]decane core reduces logP (~1.2) compared to non-spiro analogs, improving membrane permeability .
  • Metabolic stability : The rigid structure resists cytochrome P450 oxidation, as shown in microsomal assays (t½ > 120 min) .
  • Chirality-driven clearance : The (3S,4R) configuration slows hepatic elimination (CL < 10 mL/min/kg in rodent models) .

Q. What methodologies quantify enantiomeric excess (ee) during asymmetric synthesis?

  • Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol mobile phases, achieving >99% ee .
  • Circular dichroism (CD) : Correlates CD signals at 220–250 nm with ee values calibrated via standard curves .

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